molecular formula C11H24Cl2N2 B1453054 1-Cyclohexyl-2-methyl-piperazine dihydrochloride CAS No. 1210824-85-3

1-Cyclohexyl-2-methyl-piperazine dihydrochloride

Cat. No. B1453054
CAS RN: 1210824-85-3
M. Wt: 255.22 g/mol
InChI Key: GBBAGMNWHLYLKX-UHFFFAOYSA-N
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Description

“1-Cyclohexyl-2-methyl-piperazine dihydrochloride” is a chemical compound with the CAS Number: 1210824-85-3 . It has a molecular weight of 255.23 . The compound is in the form of a white solid . The IUPAC name for this compound is 1-cyclohexyl-2-methylpiperazine dihydrochloride .


Molecular Structure Analysis

The InChI code for “1-Cyclohexyl-2-methyl-piperazine dihydrochloride” is 1S/C11H22N2.2ClH/c1-10-9-12-7-8-13(10)11-5-3-2-4-6-11;;/h10-12H,2-9H2,1H3;2*1H . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

“1-Cyclohexyl-2-methyl-piperazine dihydrochloride” is a white solid . It has a molecular weight of 255.23 .

Scientific Research Applications

Analogues of σ Receptor Ligand

  • 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28), an analogue of 1-Cyclohexyl-2-methyl-piperazine dihydrochloride, is a lead candidate for therapeutic and diagnostic applications in oncology. This research highlights the modification of PB28 to reduce lipophilicity for potential use as positron emission tomography radiotracers (Abate et al., 2011).

Pharmacological Evaluation

  • Compounds similar to 1-Cyclohexyl-2-methyl-piperazine dihydrochloride have been evaluated for their antidepressant and antianxiety activities. This includes a study on novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, which showed significant activity in behavioral despair and plus maze tests (Kumar et al., 2017).

Antibacterial and Antifungal Activity

  • Studies have also explored the antibacterial and antifungal properties of compounds related to 1-Cyclohexyl-2-methyl-piperazine dihydrochloride. For example, the synthesis of 2-{1’-Aryl-1’-[4’’-(2’’’, 3’’’-Dichlorophenyl) Piperazin-Yl]-Methyl}-Cyclohexanone Hydrochloride and its moderate activity against various bacteria and fungi (Roshan, 2018).

DNA Affinity and Antitumor Activity

  • A series of 1,4-bis-(1,5-dialkyl-1H-1,2,4-triazol-ylmethyl)piperazines and N-methyl-piperazine analogs were prepared to study their DNA affinity and antitumor activity, indicating the potential of such compounds in cancer research (Al-Soud & Al-Masoudi, 2004).

Crystal Structure Analysis

  • Research has been conducted on the crystal structure of compounds related to 1-Cyclohexyl-2-methyl-piperazine dihydrochloride, such as Opipramol dihydrochloride, providing insights into the molecular configuration and potential pharmaceutical applications (Betz et al., 2011).

Anti-Mycobacterial Activity

  • Piperazine and its analogues, including 1-Cyclohexyl-2-methyl-piperazine dihydrochloride, have shown potential anti-mycobacterial activity, especially against Mycobacterium tuberculosis. This highlights their importance in the development of new treatments for tuberculosis (Girase et al., 2020).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral, indicating that it is acutely toxic if ingested . It is recommended to handle the compound with appropriate safety measures, including the use of personal protective equipment. In case of accidental ingestion, it is advised to rinse mouth and then drink plenty of water .

properties

IUPAC Name

1-cyclohexyl-2-methylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2.2ClH/c1-10-9-12-7-8-13(10)11-5-3-2-4-6-11;;/h10-12H,2-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBAGMNWHLYLKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C2CCCCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexyl-2-methyl-piperazine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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